2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole
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Overview
Description
2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole is a complex organic compound with potential applications in various fields of scientific research. This compound features an imidazole ring substituted with an ethylsulfanyl group and a hydrazinylidene moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole typically involves multi-step organic reactions. One common approach includes the condensation of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde with 4-fluorophenylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO) as solvent.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The ethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(1E)-[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-1-yl}-1,3-thiazole
- (4E)-4-[2-(4-fluorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
Uniqueness
Compared to similar compounds, 2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and potential biological activities. The combination of the imidazole ring with the hydrazinylidene moiety also contributes to its uniqueness, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H15FN4S |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-[(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]-4-fluoroaniline |
InChI |
InChI=1S/C13H15FN4S/c1-3-19-13-15-8-12(18(13)2)9-16-17-11-6-4-10(14)5-7-11/h4-9,17H,3H2,1-2H3 |
InChI Key |
ULUURUUCUDPYGK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NNC2=CC=C(C=C2)F |
Origin of Product |
United States |
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